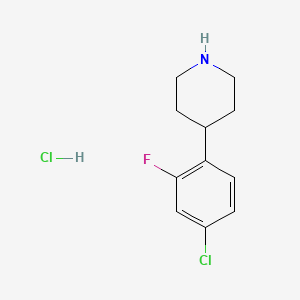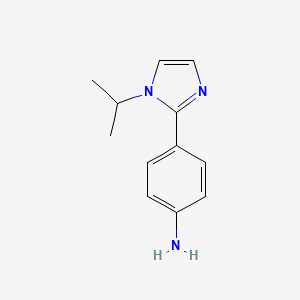
4-(1-Isopropyl-1h-imidazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Isopropyl-1h-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with an isopropyl group and an aniline moiety. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Isopropyl-1h-imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with isopropyl-substituted imidazole precursors in the presence of catalysts and solvents such as ethanol and dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Isopropyl-1h-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the aniline ring .
Aplicaciones Científicas De Investigación
4-(1-Isopropyl-1h-imidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(1-Isopropyl-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. The aniline moiety can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects .
Comparación Con Compuestos Similares
- 4-(1H-Imidazol-1-yl)aniline
- 4-(1H-Benzimidazol-2-yl)aniline
- 4-(1H-Imidazol-4-yl)aniline
Comparison: Compared to its analogs, 4-(1-Isopropyl-1h-imidazol-2-yl)aniline is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
4-(1-propan-2-ylimidazol-2-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-9(2)15-8-7-14-12(15)10-3-5-11(13)6-4-10/h3-9H,13H2,1-2H3 |
Clave InChI |
DZCGEHGYGHXQED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CN=C1C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





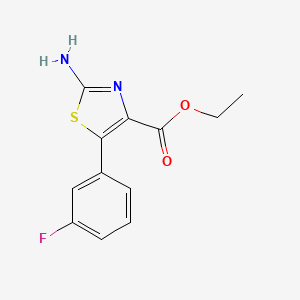
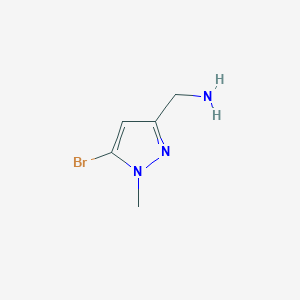

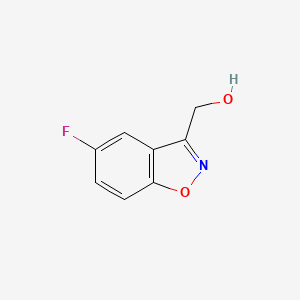
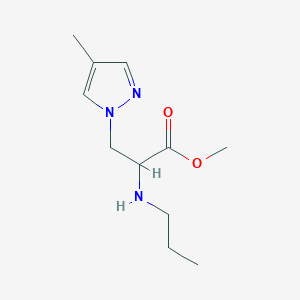
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)

![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
